molecular formula C23H24N2O3S B6497088 2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide CAS No. 952876-61-8

2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide

Cat. No. B6497088
CAS RN: 952876-61-8
M. Wt: 408.5 g/mol
InChI Key: KMFZGAHZBRYKBK-UHFFFAOYSA-N
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Description

2-[3-(Pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide (hereafter referred to as 2-PBPTC) is an organic compound belonging to the class of benzamides. It is a derivative of thiophene, an aromatic heterocyclic compound containing sulfur, and is composed of two benzene rings, an amide group, and a carboxamide group. 2-PBPTC has been studied for its potential use in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, as a catalyst in organic synthesis, and as a fluorescent dye.

Scientific Research Applications

2-PBPTC has been studied for its potential use in a variety of scientific research applications. It has been used as a fluorescent dye in studies of cell membranes and other biological structures. It has also been used as a ligand in the synthesis of metal complexes, and as a catalyst for organic reactions. Additionally, 2-PBPTC has been used as a synthetic intermediate in the production of pharmaceuticals, such as the anti-inflammatory drug naproxen.

Mechanism of Action

The mechanism of action of 2-PBPTC is not fully understood. However, it is believed to act as a ligand, binding to metal ions and forming complexes that can be used in organic synthesis. Additionally, it has been suggested that 2-PBPTC may act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-PBPTC have not been extensively studied. However, it has been suggested that 2-PBPTC may act as an inhibitor of cyclooxygenase, which could lead to anti-inflammatory effects. Additionally, 2-PBPTC has been used as a fluorescent dye in studies of cell membranes and other biological structures, suggesting that it may have an effect on cellular processes.

Advantages and Limitations for Lab Experiments

The use of 2-PBPTC in lab experiments has several advantages. It is relatively easy to synthesize, and can be used as a ligand in the synthesis of metal complexes or as a catalyst for organic reactions. Additionally, it has been used as a fluorescent dye in studies of cell membranes and other biological structures, which can provide useful information about the structure and function of cells.
However, there are some limitations to the use of 2-PBPTC in lab experiments. The mechanism of action of 2-PBPTC is not fully understood, and its biochemical and physiological effects have not been extensively studied. Additionally, the use of 2-PBPTC in the production of pharmaceuticals is limited due to its low solubility in water.

Future Directions

The potential applications of 2-PBPTC are numerous, and there are several potential future directions for research. Further studies could be conducted to better understand the mechanism of action of 2-PBPTC and its biochemical and physiological effects. Additionally, research could be conducted to improve the solubility of 2-PBPTC in water, which would allow for its use in the production of pharmaceuticals. Finally, research could be conducted to explore the use of 2-PBPTC in other applications, such as in the synthesis of materials or in the development of new drugs.

Synthesis Methods

2-PBPTC can be synthesized through a variety of methods. The most common method involves the reaction of 3-pentyloxybenzaldehyde and thiophene-2-carboxamide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields 2-PBPTC in a high yield of up to 95%. Other methods for the synthesis of 2-PBPTC include the reaction of 3-pentyloxybenzaldehyde and thiophene-3-carboxylic acid, as well as the reaction of 3-pentyloxybenzaldehyde and thiophene-2-carboxamide in the presence of an acid, such as hydrochloric acid.

properties

IUPAC Name

2-[(3-pentoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-3-7-13-28-18-12-8-11-17(14-18)22(27)25-23-19(21(24)26)15-20(29-23)16-9-5-4-6-10-16/h4-6,8-12,14-15H,2-3,7,13H2,1H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFZGAHZBRYKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide

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